molecular formula C18H17BrN2O3 B3406402 ethyl 7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate CAS No. 313650-44-1

ethyl 7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

Katalognummer: B3406402
CAS-Nummer: 313650-44-1
Molekulargewicht: 389.2 g/mol
InChI-Schlüssel: ZLFABRBTVJJIAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is a useful research compound. Its molecular formula is C18H17BrN2O3 and its molecular weight is 389.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Ethyl 7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is a compound belonging to the benzodiazepine family, which is known for its diverse pharmacological effects, particularly in the central nervous system. Benzodiazepines are primarily utilized for their anxiolytic, anticonvulsant, and muscle relaxant properties. The specific compound under examination shows potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C18H17BrN2O3C_{18}H_{17}BrN_{2}O_{3} with a molecular weight of approximately 389.25 g/mol. The structure includes a bromine atom at the 7-position and a phenyl group at the 5-position of the benzodiazepine core, contributing to its unique biological activity.

Anticonvulsant Activity

Research into the structure-activity relationship (SAR) of benzodiazepines indicates that modifications at specific positions can enhance anticonvulsant efficacy. For instance, compounds similar to ethyl 7-bromo derivatives have demonstrated significant anticonvulsant properties in animal models. Studies show that bromination at certain positions can enhance binding affinity to GABA_A receptors, which are crucial for their anticonvulsant effects .

Anxiolytic Effects

Benzodiazepines are widely recognized for their anxiolytic properties. The introduction of a bromo substituent at the 7-position has been associated with increased potency in displacing radiolabeled flumazenil from GABA_A receptor sites in vitro. This suggests that ethyl 7-bromo derivatives may exhibit superior anxiolytic effects compared to their non-brominated counterparts .

Structure Activity Relationship (SAR)

The SAR studies reveal that the presence of halogen atoms such as bromine can significantly affect the pharmacological profile of benzodiazepines. Compounds with electron-withdrawing groups tend to have enhanced receptor affinity and selectivity. For example:

PositionSubstituentEffect on Activity
7BromineIncreased potency at GABA_A receptors
5PhenylContributes to lipophilicity and receptor interaction

These modifications are critical for optimizing therapeutic effects while minimizing side effects commonly associated with benzodiazepines .

In Vivo Studies

In a study evaluating various benzodiazepine derivatives, ethyl 7-bromo compounds were administered to rodent models to assess their anticonvulsant and anxiolytic effects. Results indicated that these compounds exhibited significant protection against chemically induced seizures compared to controls. Behavioral assessments also demonstrated reduced anxiety-like behaviors in elevated plus-maze tests .

Molecular Modeling

Molecular docking studies have been employed to predict the binding interactions of ethyl 7-bromo derivatives with GABA_A receptors. The results indicate that the bromine substituent enhances hydrophobic interactions within the receptor's binding pocket, leading to increased receptor activation and subsequent pharmacological effects .

Eigenschaften

IUPAC Name

ethyl 7-bromo-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c1-2-24-18(23)21-11-16(22)20-15-9-8-13(19)10-14(15)17(21)12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFABRBTVJJIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC(=O)NC2=C(C1C3=CC=CC=C3)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
Reactant of Route 2
ethyl 7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
Reactant of Route 3
ethyl 7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
Reactant of Route 4
ethyl 7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
Reactant of Route 5
ethyl 7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
Reactant of Route 6
ethyl 7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.